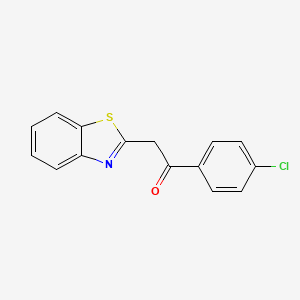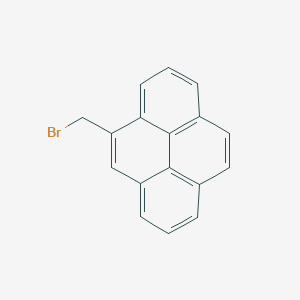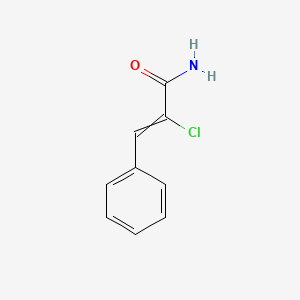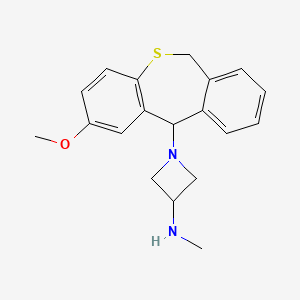
2-Methoxy-11-(3-(methylamino)-1-azetidinyl)dibenzo(b,e)thiepin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-11-(3-(methylamino)-1-azetidinyl)dibenzo(b,e)thiepin is a complex organic compound that belongs to the dibenzo(b,e)thiepin family This compound is characterized by its unique structure, which includes a methoxy group, a methylamino group, and an azetidinyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-11-(3-(methylamino)-1-azetidinyl)dibenzo(b,e)thiepin typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzo(b,e)thiepin core: This can be achieved through cyclization reactions involving appropriate aromatic precursors.
Introduction of the methoxy group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the azetidinyl ring: This can be accomplished through nucleophilic substitution reactions, where the azetidinyl group is introduced using suitable azetidinyl precursors.
Incorporation of the methylamino group: This step typically involves amination reactions using methylamine or related reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-Methoxy-11-(3-(methylamino)-1-azetidinyl)dibenzo(b,e)thiepin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-Methoxy-11-(3-(methylamino)-1-azetidinyl)dibenzo(b,e)thiepin has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Methoxy-11-(3-(methylamino)-1-azetidinyl)dibenzo(b,e)thiepin involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.
類似化合物との比較
Similar Compounds
- 2-Methoxy-11-(4-methylpiperazino)-5H-dibenzo(b,e)(1,4)diazepine
- 4-(2-methoxy-6H-dibenzo(b,e)thiepin-11-ylidene)-1-methyl-piperidine
Uniqueness
2-Methoxy-11-(3-(methylamino)-1-azetidinyl)dibenzo(b,e)thiepin is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit different biological activities, making it a valuable subject of study in scientific research.
特性
CAS番号 |
73927-83-0 |
|---|---|
分子式 |
C19H22N2OS |
分子量 |
326.5 g/mol |
IUPAC名 |
1-(2-methoxy-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylazetidin-3-amine |
InChI |
InChI=1S/C19H22N2OS/c1-20-14-10-21(11-14)19-16-6-4-3-5-13(16)12-23-18-8-7-15(22-2)9-17(18)19/h3-9,14,19-20H,10-12H2,1-2H3 |
InChIキー |
QGHSMRZUZSSFGC-UHFFFAOYSA-N |
正規SMILES |
CNC1CN(C1)C2C3=CC=CC=C3CSC4=C2C=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


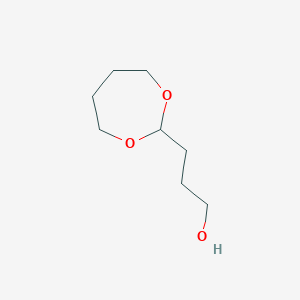
![2-amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol](/img/structure/B14458665.png)
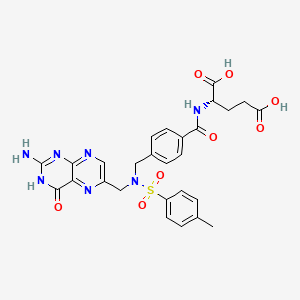
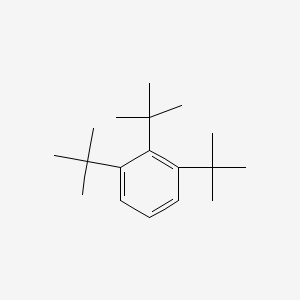
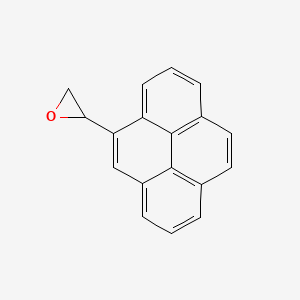
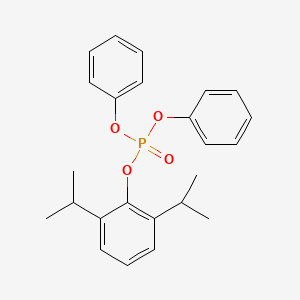

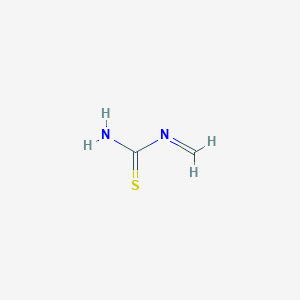
![Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B14458718.png)


